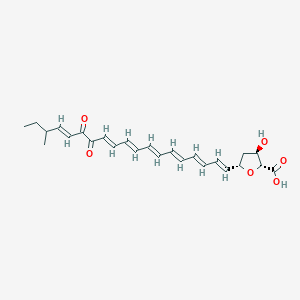
Cochliobolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cochliobolic acid is a secondary metabolite produced by the fungus Cochliobolus heterostrophus. It is a cyclic pentapeptide containing an unusual amino acid, 2-amino-4,5-hexadienoic acid. Cochliobolic acid has been the subject of extensive research due to its potential applications in various fields, including agriculture, medicine, and biotechnology.
Applications De Recherche Scientifique
Inhibition of TGF-α Binding to EGF Receptor
Cochliobolic acid, a novel biologically active natural product produced by Cochliobolus lunatus, has been identified as an inhibitor of the binding of TGF-alpha to the EGF receptor in human epidermal cells. This compound, characterized as a novel polyketide with a substituted tetrahydrofuran ring, a conjugated polyene chain, and a 1,2-diketone moiety, showed significant inhibitory activity in a SPA assay with an IC50 of 1.6 µM (Robinson et al., 1997).
Co-Word Method in Environmental Acidification Research
While not directly related to Cochliobolic acid, research on environmental acidification, including acid rain, utilizes the co-word method. This approach helps identify themes, relationships, and central issues in areas like acidification research. This methodology is valuable for comparative research profiles across countries and for policy analysis (Law et al., 1988).
Advances in PLGA-Based Nanotechnology
The use of co-polymer poly(lactic-co-glycolic acid) (PLGA) nanotechnology in various applications, including drug delivery and diagnostics, signifies the broad scope of acid-related research in biomedical fields. PLGA nanotechnologies have been applied in cardiovascular disease, cancer, vaccines, and tissue engineering, demonstrating the potential of acid-based compounds in clinical and basic science research (Lü et al., 2009).
Co-Word Analysis in Scientific Inquiry
Applications in Ocean Acidification Research
Research on ocean acidification, which poses risks to marine ecosystems, highlights the importance of proper experimental design and methodology. Studies in this field emphasize the rigorous requirements for manipulating and monitoring seawater carbonate chemistry, underlining the complexity of acid-related research and its significance in understanding environmental impacts (Cornwall & Hurd, 2016).
Propriétés
Numéro CAS |
185846-15-5 |
|---|---|
Nom du produit |
Cochliobolic acid |
Formule moléculaire |
C25H30O6 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
(2R,3R,5S)-3-hydroxy-5-[(1E,3E,5E,7E,9E,11E,15E)-17-methyl-13,14-dioxononadeca-1,3,5,7,9,11,15-heptaenyl]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C25H30O6/c1-3-19(2)16-17-22(27)21(26)15-13-11-9-7-5-4-6-8-10-12-14-20-18-23(28)24(31-20)25(29)30/h4-17,19-20,23-24,28H,3,18H2,1-2H3,(H,29,30)/b6-4+,7-5+,10-8+,11-9+,14-12+,15-13+,17-16+/t19?,20-,23-,24-/m1/s1 |
Clé InChI |
UWFRQOWLUPERFN-WUSQRGMKSA-N |
SMILES isomérique |
CCC(C)/C=C/C(=O)C(=O)/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H]1C[C@H]([C@@H](O1)C(=O)O)O |
SMILES |
CCC(C)C=CC(=O)C(=O)C=CC=CC=CC=CC=CC=CC1CC(C(O1)C(=O)O)O |
SMILES canonique |
CCC(C)C=CC(=O)C(=O)C=CC=CC=CC=CC=CC=CC1CC(C(O1)C(=O)O)O |
Synonymes |
Cochliobolic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




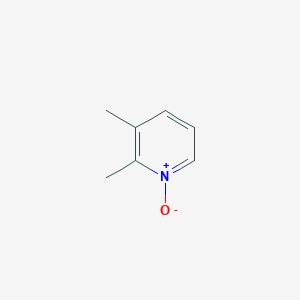


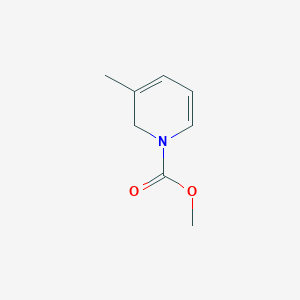
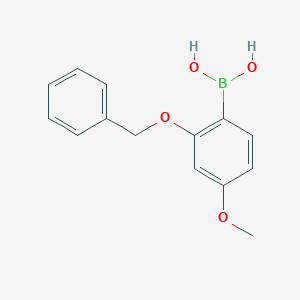

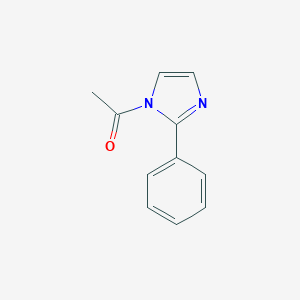
![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B70570.png)
![Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate](/img/structure/B70575.png)
![(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B70579.png)
![7-Oxa-2-azaspiro[3.5]nonane](/img/structure/B70580.png)
![2-[6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide](/img/structure/B70581.png)
![3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B70583.png)